(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN2O2S/c1-30-23-13-16(12-21(26)24(23)29)11-20(14-27)25-28-22(15-31-25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-13,15,29H,1H3/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGXOJRLLFKCCH-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 393.5 g/mol. It features a thiazole ring, a biphenyl group, and a substituted phenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H19N3S |
| Molar Mass | 393.5 g/mol |
| CAS Number | 476675-61-3 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cells. The half-maximal inhibitory concentration (IC50) values for these compounds range from low micromolar to sub-micromolar concentrations, indicating potent activity .
The proposed mechanism of action for this compound involves the inhibition of specific cellular pathways associated with cancer cell proliferation and survival. It is believed to induce apoptosis by activating caspase pathways and inhibiting key enzymes involved in cell cycle regulation. For example, studies have highlighted the role of thiazole derivatives in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Study 1: Anticancer Efficacy
In a comparative study evaluating various thiazole derivatives, it was found that compounds structurally similar to this compound exhibited notable antitumor activity. The study reported IC50 values ranging from 15 µM to 30 µM against different cancer cell lines, demonstrating broad-spectrum efficacy .
Study 2: Enzyme Inhibition
Another significant aspect of the biological activity of this compound relates to its ability to inhibit specific enzymes. Research has shown that thiazole-containing compounds can inhibit alkaline phosphatase activity with varying degrees of potency. The IC50 values for these inhibitors were found to be between 5 µM and 20 µM in vitro, suggesting potential therapeutic applications in conditions where alkaline phosphatase is implicated .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit promising anticancer properties. The thiazole moiety is known to enhance the cytotoxic effects against various cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and apoptosis. For instance, derivatives of thiazole have been synthesized and tested for their efficacy against breast cancer cell lines (MCF-7) and colorectal carcinoma (HCT-116), revealing significant anti-proliferative activity .
Antimicrobial Properties
Compounds similar to (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile have shown antibacterial and antifungal activities. The presence of electron-withdrawing groups such as bromine enhances the antimicrobial activity by improving the compound's interaction with microbial targets. In several studies, thiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole-containing compounds. The following factors are essential in determining the efficacy of this compound:
Substituent Effects
The substitution pattern on the biphenyl and thiazole rings significantly influences the compound's biological activity. For example, variations in the position and nature of substituents can lead to altered potency against specific cancer types or microbial strains. Studies have shown that para-substituted derivatives often exhibit enhanced activity compared to ortho or meta substitutions .
Electronic Properties
The electronic nature of substituents plays a pivotal role in modulating the compound's reactivity and biological interactions. Electron-withdrawing groups tend to increase the electrophilicity of the compound, thereby enhancing its ability to form interactions with nucleophilic sites in biological molecules .
Anticancer Screening
In a recent case study, a series of thiazole derivatives were synthesized and screened for their anticancer properties against various cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents .
Antimicrobial Testing
Another study focused on evaluating the antimicrobial effectiveness of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings highlighted that certain derivatives showed MIC values comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile?
The compound is typically synthesized via multi-step protocols. A common approach involves:
- Thiazole ring formation : Using Hantzsch thiazole synthesis, where α-haloketones cyclize with thiourea derivatives under reflux in ethanol or DMF .
- Acrylonitrile coupling : Knoevenagel condensation between the thiazole intermediate and substituted benzaldehyde derivatives, catalyzed by piperidine or potassium carbonate .
- Critical conditions : Temperature (70–100°C), solvent selection (DMF for polar intermediates), and inert atmosphere (N₂/Ar) to prevent oxidation . Reaction progress is monitored via TLC (Rf tracking) and HPLC for purity validation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., biphenyl substituents) and confirms the (E)-configuration via coupling constants (J ≈ 16 Hz for trans-alkene) .
- FT-IR : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 504.02 for [M+H]⁺) and bromine isotope patterns .
- X-ray crystallography : Resolves spatial arrangement, crucial for confirming stereochemistry (e.g., biphenyl dihedral angles) .
Q. How can researchers assess preliminary biological activity?
Initial screening involves:
- In vitro cytotoxicity assays : MTT/PrestoBlue against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram+/Gram- bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiazole moiety’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during synthesis?
Discrepancies often arise from:
- Isomerization : Undesired (Z)-isomer formation due to prolonged heating; optimize reaction time (≤6 hrs) and use low-polarity solvents (toluene) .
- Byproduct formation : Monitor intermediates via LC-MS and employ column chromatography (silica gel, hexane/EtOAc gradient) for purification .
- Catalyst selection : Replace homogeneous catalysts (e.g., piperidine) with immobilized bases (e.g., Amberlyst A21) to improve reproducibility .
Q. What strategies enhance the compound’s bioavailability in pharmacological studies?
Address poor solubility (logP ≈ 4.5) via:
- Prodrug design : Introduce phosphate esters at the phenolic -OH group for pH-dependent release .
- Nanocarrier systems : Encapsulate in PEGylated liposomes (size ~100 nm) to improve plasma stability .
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
Q. How do substituents on the thiazole ring influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Biphenyl group : Enhances hydrophobic interactions with protein targets (e.g., tubulin), improving anticancer potency .
- Bromo substituent : Increases electrophilicity, promoting covalent binding to cysteine residues in enzymes .
- Methoxy/hydroxy groups : Modulate solubility and hydrogen-bonding with active sites . Quantitative SAR (QSAR) models using Hammett constants (σ) and π descriptors can predict activity trends .
Q. What analytical methods resolve spectral overlaps in complex NMR data?
For overlapping aromatic signals:
- 2D NMR (COSY, HSQC) : Correlate coupled protons and assign carbons unambiguously .
- DOSY : Differentiate species by molecular weight in crude mixtures .
- Paramagnetic shift reagents : Add Eu(fod)₃ to induce splitting in crowded regions .
Data Contradiction & Optimization
Q. How to address discrepancies in biological activity across cell lines?
Potential factors include:
- Membrane transporter expression : Use inhibitors (e.g., verapamil for P-gp) to assess efflux effects .
- Metabolic stability : Perform microsomal incubation assays (e.g., human liver microsomes) to identify rapid degradation .
- Target heterogeneity : Profile protein expression (e.g., Western blot) in resistant vs. sensitive cell lines .
Q. Why do crystallization attempts fail, and how to improve success?
Common issues:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
